molecular formula C26H21F3O3 B15286775 (3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid

(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid

Cat. No.: B15286775
M. Wt: 438.4 g/mol
InChI Key: ZOPNBMMVVZRSGH-UHFFFAOYSA-N
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Description

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a biphenyl structure, and a hex-4-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid typically involves multiple steps, including the formation of the biphenyl structure, introduction of the trifluoromethyl group, and the final coupling with hex-4-ynoic acid. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The biphenyl structure provides rigidity and stability, facilitating binding to target molecules. The hex-4-ynoic acid moiety can participate in covalent interactions with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is unique due to its combination of a trifluoromethyl group, biphenyl structure, and hex-4-ynoic acid moiety

Biological Activity

The compound (3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its potential applications in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of the compound is C22H20F3O3C_{22}H_{20}F_{3}O_{3} with a molecular weight of approximately 396.39 g/mol. The structure features multiple aromatic rings and a hex-4-ynoic acid moiety, which may influence its interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight396.39 g/mol
Physical StateSolid
Melting PointNot reported
SolubilitySoluble in organic solvents

Research indicates that compounds with similar structures often interact with various biological pathways. For instance, the presence of trifluoromethyl groups can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity. This may lead to modulation of specific receptors or enzymes involved in disease processes.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that compounds containing similar structural motifs exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : Some derivatives have been tested for their analgesic effects, showing potential as pain relievers through mechanisms involving opioid receptors.
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Case Studies

  • Study on Analgesic Activity :
    • A study evaluated the analgesic effects of a related compound in animal models using hot plate and acetic acid-induced writhing tests.
    • Results indicated an effective reduction in pain response, suggesting potential for development as an analgesic agent.
  • Anti-inflammatory Study :
    • In vitro studies demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Anticancer Research :
    • In vitro assays on various cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, highlighting its potential as an anticancer therapeutic.

Summary of Biological Activities

Activity TypeObservationsReference
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerInduced apoptosis in cancer cell lines

Properties

Molecular Formula

C26H21F3O3

Molecular Weight

438.4 g/mol

IUPAC Name

3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)

InChI Key

ZOPNBMMVVZRSGH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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